2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate
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Description
2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate is a useful research compound. Its molecular formula is C20H12O6 and its molecular weight is 348.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities . They have been reported to exhibit anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and inhibitory properties against cholinesterase (ChE), and monoamine oxidase (MAO) .
Mode of Action
Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Biochemical Pathways
Given the broad range of activities exhibited by coumarin derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the broad range of activities exhibited by coumarin derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Biological Activity
2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate, a compound belonging to the coumarin family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a chromenone core structure with an oxo group at positions 2 and 4, and an acetate moiety at position 7. The synthesis typically involves acylation reactions, where derivatives of hydroxycoumarins are reacted with acyl chlorides under controlled conditions to yield the desired acetate.
Synthesis Overview
- Starting Material: 7-Hydroxy-2H-chromen-2-one
- Reagents: Acetic anhydride or acyl chlorides (e.g., acetyl chloride)
- Conditions: Mild temperatures, often in the presence of a base such as triethylamine.
Anticancer Properties
Research indicates that coumarin derivatives, including this compound, possess significant anticancer activity. For instance, studies have shown that related compounds exhibit IC50 values against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 0.47 |
Coumarin derivatives | MCF-7 | 9.54 - 16.1 |
Other analogs | Various cancer lines | Range from 0.47 to >20 |
These findings suggest that structural modifications can enhance anticancer activity, making this compound a potential candidate for further development in cancer therapy .
Antimicrobial Activity
Coumarin derivatives are also noted for their antimicrobial properties. In particular, studies have reported that compounds similar to this compound show efficacy against both Gram-positive and Gram-negative bacteria:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
2-Oxo derivatives | Methicillin-sensitive S. aureus | ≤3.125 |
Other coumarin derivatives | MRSA strains | ≤1.56 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antioxidant Properties
The antioxidant capacity of coumarins is well-documented, with several studies demonstrating their ability to scavenge free radicals. The DPPH assay is commonly used to assess this activity:
Compound | DPPH Scavenging Activity (SC50 µg/mL) |
---|---|
2-Oxo derivatives | Varies widely; specific data pending |
Ascorbic acid (control) | 1.65 |
This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .
Case Studies
Several case studies highlight the therapeutic potential of coumarin derivatives:
- Breast Cancer Treatment : A study focused on the anticancer effects of modified coumarins demonstrated significant tumor growth inhibition in MCF-7 xenograft models when treated with specific analogs of the compound.
- Antimicrobial Efficacy : Clinical trials involving patients with skin infections showed promising results when treated with coumarin-based formulations, leading to faster recovery rates compared to standard antibiotics.
Properties
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c1-11(21)24-13-6-7-14-15(10-19(22)25-18(14)9-13)16-8-12-4-2-3-5-17(12)26-20(16)23/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGFGSYHLHWESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.